molecular formula C18H27N3O5 B11824650 tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B11824650
M. Wt: 365.4 g/mol
InChI Key: YBZBVURXJKCDIE-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a 3-methoxy-4-nitrophenyl substituent. Its molecular structure includes a piperidine ring with a methylcarbamate group (tert-butyl-protected) at the 4-position and a methoxy-nitro-substituted aromatic ring at the 1-position. The compound’s molecular formula is C₁₈H₂₅N₃O₅, with a molecular weight of 363.4 g/mol .

Properties

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl N-[[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(22)19-12-13-7-9-20(10-8-13)14-5-6-15(21(23)24)16(11-14)25-4/h5-6,11,13H,7-10,12H2,1-4H3,(H,19,22)

InChI Key

YBZBVURXJKCDIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride . The mixture is usually cooled in an ice bath and then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions, including Suzuki–Miyaura coupling .

Biology

In biology, this compound is used in the study of enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is valued for its stability and reactivity, making it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate and analogous piperidine-carbamate derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
This compound 3-methoxy-4-nitrophenyl C₁₈H₂₅N₃O₅ 363.4 Nitro, methoxy, carbamate Nitroreductase substrates
tert-Butyl (1-(2-chloro-6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)(methyl)carbamate 2-chloro-6,7-dimethoxyquinazoline C₂₁H₂₉ClN₄O₄ 436.5 Chloro, dimethoxy, quinazoline Kinase inhibition
tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate 2-fluoro-6-nitrophenyl C₁₇H₂₂FN₃O₄ 351.4 Fluoro, nitro Antibacterial lead
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate 6-methoxypyrimidine C₁₆H₂₆N₄O₃ 322.4 Pyrimidine, methoxy Antiviral activity
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate Isopropylsulfonyl C₁₄H₂₈N₂O₄S 320.5 Sulfonyl, carbamate Protease inhibition
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-chloronicotinoyl (pyridine-carbonyl) C₁₇H₂₄ClN₃O₃ 353.5 Chloropyridine, amide Kinase modulation

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

  • The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, whereas the sulfonyl group in increases electron deficiency, favoring interactions with nucleophilic residues in enzymes.
  • Methoxy groups (target compound and ) improve solubility via hydrogen bonding, while chloro () and fluoro () substituents reduce solubility but enhance membrane permeability.

Synthetic Routes

  • The target compound’s synthesis likely involves SNAr between a nitro-substituted aryl halide and piperidine, analogous to the quinazoline derivative in .
  • In contrast, pyrimidine () and pyridine-carbonyl () derivatives require coupling reactions (e.g., Buchwald-Hartwig amination) or acylation steps.

Biological Activity

  • The 3-methoxy-4-nitrophenyl group in the target compound is a hallmark of nitroreductase-activated prodrugs, whereas the quinazoline in is associated with kinase inhibition due to its planar aromatic system.
  • Sulfonyl-piperidine derivatives () exhibit protease inhibitory activity, leveraging the sulfonyl group’s strong electron-withdrawing nature for active-site binding.

Stability and Pharmacokinetics

  • The tert-butyl carbamate group in all compounds provides stability under basic conditions but is cleaved under acidic conditions (e.g., HCl in ).
  • The nitro group in the target compound may reduce metabolic stability compared to fluoro () or methoxy () analogs, which are less prone to reduction.

Biological Activity

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate is a complex organic compound notable for its potential biological activities. The structure incorporates a piperidine ring , a tert-butyl group , and a nitrophenyl moiety , which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C18H27N3O5C_{18}H_{27}N_{3}O_{5} with a molecular weight of 365.42 g/mol. Its structural components are crucial for its biological interactions.

ComponentDescription
Tert-butyl groupEnhances lipophilicity and stability
Piperidine ringAssociated with analgesic and anti-inflammatory effects
Nitro groupPotentially increases receptor binding affinity
Methoxy groupMay influence solubility and reactivity

Biological Activity

Pharmacological Effects
Research indicates that compounds containing piperidine rings often exhibit various pharmacological effects, including:

  • Analgesic Activity : The piperidine structure is linked to pain relief mechanisms.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group may enhance interactions with enzymes or receptors, potentially inhibiting their activity.
  • Receptor Binding : The structural features allow for binding to various biological targets, influencing signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Microtubule Destabilization : A study on similar compounds indicated effective inhibition of microtubule assembly, suggesting potential applications in cancer therapy .
  • Cellular Effects on Cancer Cells : Compounds with similar structures have demonstrated apoptosis-inducing activities in breast cancer cells, enhancing caspase-3 activity and causing morphological changes .
  • Anticholinesterase Activity : Related carbamates have shown varying degrees of inhibition on acetylcholinesterase (AChE), indicating possible neuroprotective effects .

Comparative Analysis

A comparison of this compound with other structurally similar compounds reveals its unique potential:

Compound NameNotable Features
Tert-butyl carbamateCommonly used as a protecting group
3-Methoxy-N-(piperidin-4-yl)anilineSimilar piperidine structure; potential pharmaceuticals
4-NitrophenolPrecursor for various chemical syntheses

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